molecular formula C15H18N4O5S2 B2724547 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide CAS No. 2194903-57-4

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide

Cat. No.: B2724547
CAS No.: 2194903-57-4
M. Wt: 398.45
InChI Key: RKNQJYXJEAHJEH-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the attachment of the piperidine ring, and the final coupling with the methoxybenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and piperidine moiety are key functional groups that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone
  • **{[4-(1-piperidinyl)-1,2,5-thiadiazol-3-yl]oxy}acetic acid

Uniqueness

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methoxy-5-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-23-13-3-2-11(8-12(13)15(16)20)26(21,22)19-6-4-10(5-7-19)24-14-9-17-25-18-14/h2-3,8-10H,4-7H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNQJYXJEAHJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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